molecular formula C9H7N3O B580653 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1313726-32-7

3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B580653
CAS No.: 1313726-32-7
M. Wt: 173.175
InChI Key: GHJOJXAUQXPGRU-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a high-purity chemical building block designed for research and development in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, known for its wide range of biological activities and presence in several marketed pharmaceuticals . This particular compound features a hydroxymethyl group, which serves as a versatile handle for further chemical derivatization, and an electron-withdrawing carbonitrile group, which can influence the molecule's electronic properties and binding affinity. Researchers value this scaffold for its potential in creating novel therapeutic agents. Furthermore, imidazo[1,2-a]pyridine derivatives are increasingly investigated in materials science due to their tunable photophysical properties, making them candidates for organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced optical materials . The presence of different electron-donating and electron-withdrawing substituents allows for fine-tuning of the molecular frontier orbitals (HOMO and LUMO), a strategy supported by computational studies such as Density Functional Theory (DFT) . This compound is offered for research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJOJXAUQXPGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208879
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313726-32-7
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313726-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core, followed by functionalization at the 3- and 6-positions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

    Oxidation: Formation of 3-(Formyl)imidazo[1,2-a]pyridine-6-carbonitrile or 3-(Carboxyl)imidazo[1,2-a]pyridine-6-carbonitrile.

    Reduction: Formation of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-amine.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Proton Pump Inhibition
One of the primary applications of 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is its role as a proton pump inhibitor (PPI). Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant inhibitory effects on gastric acid secretion. These compounds are being explored for the treatment of gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) due to their ability to inhibit proton pumps effectively .

1.2 Anti-inflammatory Properties
Studies have shown that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties. For instance, certain compounds have been synthesized and tested for their ability to modulate leukocyte functions and reduce inflammatory responses in various models. This suggests potential applications in treating inflammatory diseases .

1.3 Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has also been investigated for its anticancer properties. Compounds derived from this structure have been shown to inhibit specific kinases involved in cancer progression, making them candidates for further development as anticancer agents. Notably, some derivatives have demonstrated cytotoxic activity against cancer cell lines such as HCT116 and HepG2 .

Material Science Applications

2.1 Fluorescent Properties
Research into the photophysical properties of this compound reveals its potential as an organic fluorophore. The hydroxymethyl group enhances fluorescence intensity, making these compounds suitable for applications in photochemical sensors and as biomarkers in biological imaging .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and substitution reactions. Various methods have been documented in literature for synthesizing this compound along with its derivatives, focusing on optimizing yield and purity while exploring different reaction conditions such as temperature and solvent choice .

Case Study 1: Proton Pump Inhibitors

A patent outlines the development of novel imidazo[1,2-a]pyridine derivatives with potent proton pump inhibitory activity. The study emphasizes their formulation into various pharmaceutical compositions aimed at treating acid-related gastrointestinal diseases .

Case Study 2: Anti-inflammatory Activity

In a study conducted by a group at Istanbul Technical University, several imidazo[1,2-a]pyrimidine derivatives were tested for anti-inflammatory effects in vitro. The results indicated a significant reduction in inflammatory markers when treated with these compounds, highlighting their therapeutic potential in managing inflammatory conditions .

Case Study 3: Fluorescent Applications

An investigation into the fluorescent properties of hydroxymethyl-substituted imidazo[1,2-a]pyridines demonstrated that these compounds could serve as effective fluorescent probes in biological systems due to their enhanced luminescent properties under specific conditions .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile with related derivatives:

Compound Name Substituent (Position) Molecular Weight (g/mol) LogP (Predicted) PSA (Ų) Synthetic Accessibility
This compound -CH2OH (3) 159.16 0.85 73.7 Moderate
Imidazo[1,2-a]pyridine-6-carbonitrile None 143.15 1.32 41.09 High
3-Methylimidazo[1,2-a]pyridine-6-carbonitrile -CH3 (3) 157.17 1.89 41.09 High
2-Methylimidazo[1,2-a]pyridine-6-carbonitrile -CH3 (2) 157.17 1.91 41.09 Moderate

Key Observations :

  • Unsubstituted imidazo[1,2-a]pyridine-6-carbonitrile (CAS 106850-34-4) serves as a scaffold for derivatization and is synthesized via one-pot multicomponent reactions using malononitrile .

Commercial and Research Status

  • Methyl analogs : Widely available (e.g., 3-Methyl from Combi-Blocks, 95% purity) and used in drug discovery .
  • Unsubstituted derivative : Utilized as a building block in medicinal chemistry due to its simplicity and reactivity .

Biological Activity

3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxymethyl group at the 3-position and a cyano group at the 6-position of the imidazo[1,2-a]pyridine ring. This unique arrangement contributes to its biological properties.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. A study evaluating various 6-substituted imidazo[1,2-a]pyridine analogs found that certain compounds demonstrated cytotoxic effects against cancer cell lines, including HeLa cells. The half-maximal inhibitory concentration (IC50) values for some analogs were reported as low as 150 μM, suggesting potent activity against tumor cells. Specifically, compounds with modifications at the C6 position showed variable effectiveness in inhibiting Rab geranylgeranyl transferase (RGGT), a target implicated in cancer cell proliferation and survival .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also shown promise in antimicrobial applications. The structural features of these compounds contribute to their effectiveness against various pathogens. For instance, studies have highlighted their potential as agents against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, this compound has been associated with several other pharmacological effects:

  • Anticonvulsant : Some derivatives exhibit anticonvulsant properties, potentially useful in treating epilepsy.
  • Anti-inflammatory : The compound has shown anti-inflammatory effects in preclinical models.
  • Antiviral : Certain studies suggest activity against viral infections, although this area requires further investigation .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications at specific positions significantly influence their biological activity. For example:

  • C6 Substituents : Variations at the C6 position have been critical in determining RGGT inhibition and cytotoxicity.
  • Hydroxymethyl Group : The presence of a hydroxymethyl group enhances solubility and may improve bioavailability .

Case Study 1: Cytotoxicity Assessment

In a systematic evaluation of several imidazo[1,2-a]pyridine analogs, researchers found that compounds with IC50 values below 150 μM were classified as highly cytotoxic. Notably, derivatives such as compound 1b demonstrated robust inhibition of cancer cell proliferation and were further investigated for their mechanism of action .

Case Study 2: Antimicrobial Efficacy

A recent study tested the efficacy of various imidazo[1,2-a]pyridine derivatives against MRSA. Results indicated that certain analogs not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics .

Data Summary

Biological ActivityIC50 Value (μM)Target
Cytotoxicity (HeLa cells)<150RGGT
Antimicrobial (MRSA)VariesBacterial cell wall synthesis
AnticonvulsantN/ANeuronal pathways
Anti-inflammatoryN/AInflammatory mediators

Q & A

Q. What are the key synthetic routes for 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, and how are intermediates stabilized?

The compound is synthesized via multi-step reactions starting with bromination of 2-acetylfuran using N-bromosuccinimide (NBS) and bromine, followed by condensation with 6-amino-nicotinonitrile. A Suzuki coupling with 4-cyanophenylboronic acid yields the intermediate 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile (4a), which undergoes bis-O-acetoxyamidoxime formation and hydrogenation in glacial acetic acid to stabilize reactive intermediates . Key challenges include controlling regioselectivity during bromination and optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2253 cm⁻¹, hydroxyl groups at ~3439 cm⁻¹) .
  • NMR (¹H and ¹³C) resolves structural features, such as coupling constants in the imidazo[1,2-a]pyridine core and substituent positions. For example, ¹H NMR of related derivatives shows aromatic proton signals between δ 7.0–8.5 ppm .
  • HRMS validates molecular formulas (e.g., calculated [M+H]+ for C₈H₅N₃: 144.06 amu) .

Q. How is the compound’s purity assessed during synthesis?

Purity is evaluated via elemental analysis (C, H, N percentages), HPLC retention times, and melting point consistency. For instance, derivatives like diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) are confirmed by sharp melting points (215–217°C) and spectral data matching .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields for derivatives of this compound?

Discrepancies in yields often arise from variable bromination efficiency or competing side reactions. For example, bromination of 2-acetylfuran with NBS vs. Br₂ affects intermediate stability . Methodological adjustments include:

  • Catalyst optimization : Using piperidine or ammonium acetate to enhance condensation rates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve Suzuki coupling efficiency, while acetic acid aids hydrogenation .
  • Reaction monitoring : TLC or in situ IR tracks intermediate formation to halt reactions at optimal points .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Derivatives with amidine or carboxamidine substituents exhibit antiprotozoal activity (e.g., IC₅₀ = 1 nM against T. b. rhodesiense). SAR studies reveal:

  • Electron-withdrawing groups (e.g., -CN at position 6) enhance DNA minor groove binding, increasing ΔT(m) values .
  • Hydrophobic substituents (e.g., aryl furans) improve bioavailability and target affinity.
  • Prodrug modifications (e.g., methoxyamidoxime derivatives) enhance oral activity but require metabolic activation .

Q. What methodologies validate the compound’s mechanism in biological systems?

  • DNA binding assays : Thermal denaturation (ΔT(m)) measures affinity for AT-rich sequences .
  • In vitro screening : Dose-response curves (IC₅₀) against Plasmodium falciparum or Trypanosoma brucei are generated using luciferase-based assays .
  • In vivo testing : Mouse models (e.g., STIB900) assess curative doses (e.g., 4/4 cures at 10 mg/kg, ip) and toxicity profiles .

Q. How are computational tools applied to predict reactivity or biological interactions?

  • DFT calculations model electrophilic substitution patterns in bromination steps .
  • Molecular docking (e.g., AutoDock Vina) predicts binding modes to DNA or enzymes (e.g., trypanothione reductase) .
  • QSAR models correlate substituent polarity with logP and IC₅₀ values to prioritize synthetic targets .

Methodological Considerations

  • Reproducibility : Document solvent purity, catalyst batch variability, and reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .
  • Data interpretation : Cross-reference spectral data with published analogs (e.g., imidazo[1,2-a]pyridine-3-carbaldehyde, CAS 6188-43-8) to confirm assignments .
  • Contradiction resolution : Replicate literature protocols with controlled variables (e.g., stoichiometry, heating rate) to identify critical parameters .

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